6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purino[7,8-a]imidazole structure, followed by the introduction of the ethoxyphenyl, methylphenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methyl iodide, and phenylboronic acid, under conditions such as refluxing in anhydrous solvents and the use of catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or aldehyde groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated or alkylated derivatives.
Scientific Research Applications
6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione
- 6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
Properties
CAS No. |
922566-76-5 |
---|---|
Molecular Formula |
C30H27N5O3 |
Molecular Weight |
505.578 |
IUPAC Name |
6-(4-ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C30H27N5O3/c1-4-38-24-15-13-23(14-16-24)35-25(22-11-6-5-7-12-22)19-33-26-27(31-29(33)35)32(3)30(37)34(28(26)36)18-21-10-8-9-20(2)17-21/h5-17,19H,4,18H2,1-3H3 |
InChI Key |
PZKUPQURRAWRAF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC(=C5)C)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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